dmnq

Übersicht

Beschreibung

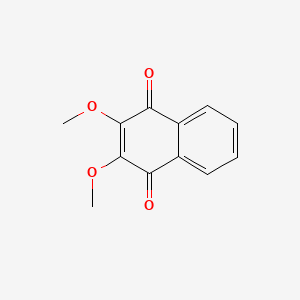

2,3-Dimethoxy-1,4-naphthoquinone (DMNQ) is a naphthoquinone derivative known for its redox cycling properties. It is widely used in scientific research due to its ability to generate reactive oxygen species (ROS) within cells. This compound is particularly valuable in studies related to oxidative stress, apoptosis, and necrosis.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 2,3-Dimethoxy-1,4-Naphthochinon beinhaltet typischerweise die selektive Demethylierung von 2-Acetyl-1,4,5,8-Tetramethoxynaphthalen unter Verwendung von wasserfreiem Aluminiumchlorid in Acetonitril, gefolgt von einer Oxidation mit Cer(IV)-ammonium-nitrat . Die wichtigsten Schritte der Synthesestrategie beinhalten:

Demethylierung: 2-Acetyl-1,4,5,8-Tetramethoxynaphthalen wird unter Verwendung von wasserfreiem Aluminiumchlorid in Acetonitril demethyliert.

Oxidation: Das demethylierte Produkt wird anschließend unter Verwendung von Cer(IV)-ammonium-nitrat oxidiert, um 2,3-Dimethoxy-1,4-Naphthochinon zu erhalten.

Industrielle Herstellungsverfahren: Obwohl spezifische industrielle Herstellungsverfahren für 2,3-Dimethoxy-1,4-Naphthochinon nicht umfassend dokumentiert sind, kann der oben beschriebene Syntheseweg für industrielle Anwendungen skaliert werden. Die Verwendung milder Reaktionsbedingungen und effizienter Aufarbeitungsverfahren macht dieses Verfahren für die großtechnische Produktion geeignet.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,3-Dimethoxy-1,4-Naphthochinon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann Schwefelwasserstoff (H₂S) zu Polysulfiden und Sulfoxiden oxidieren.

Redox-Cycling: Es produziert Wasserstoffperoxid in Zellen in einer konzentrationsabhängigen Weise.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Cer(IV)-ammonium-nitrat und Mangandioxid.

Redox-Cycling: Dieser Prozess beinhaltet typischerweise das Vorhandensein von molekularem Sauerstoff und zellulären Reduktionsmitteln.

Hauptprodukte:

Oxidation: Die Hauptprodukte sind Polysulfide und Sulfoxide.

Redox-Cycling: Das Hauptprodukt ist Wasserstoffperoxid.

Wissenschaftliche Forschungsanwendungen

Role in Oxidative Stress Studies

DMNQ is primarily recognized for its ability to generate reactive oxygen species (ROS), which are critical in studying oxidative stress mechanisms in cells. The compound facilitates the induction of intracellular superoxide anions and hydrogen peroxide, leading to significant insights into cell proliferation, apoptosis, and necrosis.

- Mechanism of Action : this compound undergoes redox cycling, producing ROS without forming adducts with cellular thiols, distinguishing it from other quinones. This property makes it an ideal tool for studying ROS-related cellular processes .

- Case Study : In one study, this compound was shown to increase ROS levels significantly in treated cells, confirming its effectiveness as a redox-cycling agent. The study employed confocal microscopy to visualize the increase in fluorescence from dichlorofluorescein probes, indicating elevated ROS levels upon this compound treatment .

Investigating Cellular Toxicity

This compound has been extensively used to explore cellular toxicity mechanisms. Its ability to induce oxidative stress has made it a valuable compound for examining how cells respond to toxic agents.

- Research Findings : A study demonstrated that this compound treatment resulted in a dose-dependent increase in hydrogen peroxide production, with lower concentrations causing more significant effects compared to higher doses. This finding highlights the compound's potential for modeling toxicity in various cell types .

- Application Example : In the context of cancer research, this compound has been used to investigate anoikis resistance in non-small cell lung cancer cells. The results indicated that while hydrogen peroxide inhibited certain cellular processes, this compound did not exhibit the same inhibitory effects, suggesting a nuanced role in cancer cell survival mechanisms .

Therapeutic Research and Drug Development

The unique properties of this compound have also led to its exploration as a potential therapeutic agent. Its ability to modulate oxidative stress responses positions it as a candidate for drug development aimed at conditions characterized by oxidative damage.

- Therapeutic Insights : Research has indicated that this compound can enhance mitochondrial function and ATP-linked respiration in lymphoblastoid cell lines. This suggests that modulating oxidative stress through compounds like this compound may offer therapeutic benefits in metabolic disorders .

- Potential Applications : The compound's role in generating ROS may also be leveraged for developing targeted therapies against diseases where oxidative stress plays a pivotal role, such as neurodegenerative diseases and certain cancers.

Data Table: Summary of this compound Applications

Wirkmechanismus

2,3-Dimethoxy-1,4-naphthoquinone exerts its effects primarily through redox cycling. It generates reactive oxygen species, such as superoxide anions and hydrogen peroxide, within cells. These reactive oxygen species can induce oxidative stress, leading to cell proliferation, apoptosis, or necrosis depending on the concentration . The compound does not react with free thiol groups, making it non-alkylating and non-adduct-forming, which distinguishes it from other quinones .

Vergleich Mit ähnlichen Verbindungen

2,3-Dimethoxy-1,4-Naphthochinon wird mit anderen Naphthochinonen verglichen, wie z. B.:

1,4-Naphthochinon: Bekannt für seine oxidativen Eigenschaften, aber im Vergleich zu 2,3-Dimethoxy-1,4-Naphthochinon weniger effizient im Redox-Cycling.

Menadion (Vitamin K3): Ähnlich in der Struktur, aber hauptsächlich für seine Vitaminaktivität und nicht für Redox-Cycling verwendet.

Einzigartigkeit: 2,3-Dimethoxy-1,4-Naphthochinon ist einzigartig aufgrund seiner effizienten Redox-Cycling-Fähigkeit und minimalen Interaktion mit freien Thiolgruppen, was es zu einem wertvollen Werkzeug zur Untersuchung von oxidativem Stress ohne die Komplikationen der Alkylierung oder Adduktbildung macht .

Biologische Aktivität

Introduction

1,4-Dimethoxy-2-naphthoquinone (DMNQ) is a synthetic compound known for its significant biological activities, particularly its role in inducing oxidative stress and influencing cellular death pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound primarily acts as a reactive oxygen species (ROS) generator. It has been shown to induce necrosis in cells through several pathways:

- GSK3β Pathway : this compound's necrotic effects are significantly influenced by glycogen synthase kinase 3 beta (GSK3β). Research indicates that GSK3β is crucial for the regulation of ROS-dependent necrosis. When GSK3β is silenced, cells exhibit resistance to this compound-induced cell death, suggesting that GSK3β facilitates the necrotic process by modulating antioxidant responses through enzymes like NQO1 and NQO2 .

- Caspase Independence : Unlike many apoptotic stimuli, this compound-induced cell death is largely caspase-independent. Studies show that while caspases are activated in other contexts (e.g., TRAIL/bortezomib treatment), this compound induces cell death without requiring caspase activation . This characteristic positions this compound as a unique agent in studies of cell death.

Effects on Cell Types

This compound's biological activity has been studied across various cell lines, revealing diverse effects:

- Cancer Cells : In A549 lung cancer cells, this compound S64 demonstrated antitumor activity through the inhibition of COX-2 and activation of caspase-3, highlighting its potential as an anticancer agent .

- Monocytes : Research on monocyte mitochondrial function indicates that this compound affects oxygen consumption rates, suggesting implications for metabolic health and immune responses .

- Lymphoblastoid Cells : In studies involving B-lymphoblastoid cell lines, this compound exposure resulted in increased ROS levels and altered mitochondrial dynamics, emphasizing its role in oxidative stress and cellular signaling pathways .

Table 1: Summary of Biological Effects of this compound

| Cell Type | Biological Effect | Mechanism of Action |

|---|---|---|

| A549 Cells | Antitumor activity | COX-2 inhibition and caspase-3 activation |

| Monocytes | Altered mitochondrial function | Increased ROS levels affecting bioenergetics |

| Lymphoblastoid Cells | Increased ROS and mitochondrial dynamics | Induction of oxidative stress |

Case Studies

- GSK3β Dependency : A study demonstrated that silencing GSK3β in U87MG glioblastoma cells resulted in significant resistance to this compound-induced necrosis. This was attributed to enhanced expression of NQO1 and NQO2 due to increased transcriptional activity of NRF2 when GSK3β was absent .

- Antioxidant Interactions : Preloading mitochondria with antioxidants such as ascorbic acid (AsA) significantly reduced hydroxyl radical levels induced by this compound, indicating potential protective strategies against oxidative damage .

Eigenschaften

IUPAC Name |

2,3-dimethoxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-11-9(13)7-5-3-4-6-8(7)10(14)12(11)16-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGDFCCYTFPECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C2=CC=CC=C2C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040935 | |

| Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6956-96-3 | |

| Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6956-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006956963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6956-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMNQ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXY-1,4-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFW94A3JEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.